3-(3,3-Dimethyloxiran-2-yl)propan-1-ol

Beschreibung

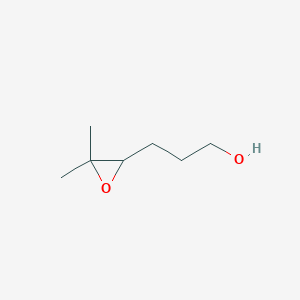

3-(3,3-Dimethyloxiran-2-yl)propan-1-ol is an epoxide-containing alcohol with the molecular formula C₈H₁₄O₂. Its structure features a propan-1-ol backbone substituted with a 3,3-dimethyloxirane (epoxide) group. Epoxide groups typically confer reactivity, making such compounds intermediates in crosslinking or ring-opening reactions .

Eigenschaften

CAS-Nummer |

138290-92-3 |

|---|---|

Molekularformel |

C7H14O2 |

Molekulargewicht |

130.18 g/mol |

IUPAC-Name |

3-(3,3-dimethyloxiran-2-yl)propan-1-ol |

InChI |

InChI=1S/C7H14O2/c1-7(2)6(9-7)4-3-5-8/h6,8H,3-5H2,1-2H3 |

InChI-Schlüssel |

FHQMBICYXYUHCH-UHFFFAOYSA-N |

SMILES |

CC1(C(O1)CCCO)C |

Kanonische SMILES |

CC1(C(O1)CCCO)C |

Synonyme |

Oxiranepropanol, 3,3-dimethyl- (9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethyloxiran-2-yl)propan-1-ol typically involves the epoxidation of alkenes. One common method is the reaction of 3,3-dimethyl-1-butene with a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the epoxidation process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,3-Dimethyloxiran-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the oxirane ring to a diol.

Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as hydroxide ions or amines can be used to open the oxirane ring.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Diols.

Substitution: Various substituted alcohols and amines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. Its reactive oxirane ring allows it to participate in various chemical reactions:

- Oxidation : Converts to aldehydes or carboxylic acids using agents like potassium permanganate.

- Reduction : The oxirane ring can be reduced to form diols using reducing agents such as sodium borohydride.

- Nucleophilic Substitution : The oxirane ring can be opened by nucleophiles (e.g., hydroxide ions), leading to various derivatives.

Biological Applications

In biological research, 3-(3,3-Dimethyloxiran-2-yl)propan-1-ol is used to study enzyme-catalyzed reactions involving epoxides. Its structure allows researchers to investigate mechanisms of action for enzymes that target epoxide substrates, which are relevant in metabolic pathways and toxicology studies .

Industrial Uses

The compound finds applications in the production of polymers and resins due to its reactive nature. The oxirane ring contributes to cross-linking in polymerization processes, enhancing material properties such as strength and durability. Additionally, it serves as a building block for pharmaceuticals and agrochemicals .

Case Studies

Case Study 1: Epoxide Reactions in Atmospheric Chemistry

Research conducted by Zhang et al. demonstrated the atmospheric relevance of MBO-derived epoxides, including this compound. The study showed that these epoxides undergo nucleophilic attack by sulfate and nitrate ions in acidic aerosol conditions. This reaction pathway is critical for understanding secondary organic aerosol formation and its environmental impact .

Case Study 2: Polymer Development

In a study focused on polymer synthesis, researchers utilized this compound as a monomer for creating epoxy resins. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to traditional epoxy formulations. This application highlights the compound's versatility in industrial chemistry .

Wirkmechanismus

The mechanism of action of 3-(3,3-Dimethyloxiran-2-yl)propan-1-ol involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3-(3,3-Dimethyloxiran-2-yl)propan-1-ol with structurally or functionally related propanol derivatives, emphasizing molecular properties, applications, and safety profiles.

Structural and Functional Analysis

- Epoxide vs. Epoxides are more reactive, prone to nucleophilic attack, whereas amines may participate in acid-base reactions .

- Aromatic vs. Aliphatic Substituents : 2,2-Dimethyl-3-(3-tolyl)propan-1-ol contains a toluene group, enhancing its stability and fragrance profile compared to aliphatic analogs. This aromaticity likely increases its persistence in cosmetic formulations .

- Sulfur-Containing Derivatives : 3-(Methylsulphanyl)propan-1-ol demonstrates how sulfur substituents alter odor profiles, though its production in wine is context-dependent and strain-specific .

Reactivity and Stability

- Epoxide Reactivity : The 3,3-dimethyloxirane group in the target compound may reduce ring strain compared to smaller epoxides, moderating reactivity. However, it remains susceptible to hydrolysis or polymerization under acidic/basic conditions .

- Incompatibilities: 3-(Diethylamino)-2,2-dimethyl-propan-1-ol is incompatible with strong oxidizers, a common trait for amines. The target compound’s epoxide group may similarly react with nucleophiles or acids .

Q & A

Q. How can researchers validate the ecological impact of this compound using OECD guidelines?

- Answer :

- Acute Toxicity Testing : Follow OECD 423 for oral toxicity (LD > 2000 mg/kg suggested by H302 classification ).

- Biodegradability : Use OECD 301F (manometric respirometry) to assess microbial breakdown in aqueous systems .

- Ecotoxicity : Conduct Daphnia magna assays (OECD 202) to evaluate aquatic toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.